![molecular formula C13H16N4O2 B2732110 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428347-76-5](/img/structure/B2732110.png)

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

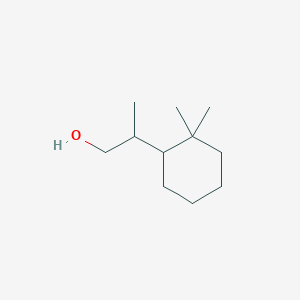

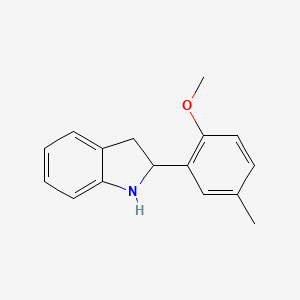

The compound “N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazole ring, and an oxazine ring . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole, pyrazole, and oxazine rings, and the introduction of the amide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrole ring (a five-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The presence of these heterocyclic rings and the amide group could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole, pyrazole, and oxazine rings, as well as the amide group . These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyrrole, pyrazole, and oxazine rings, and the amide group . These functional groups could affect properties such as solubility, melting point, and acidity .Applications De Recherche Scientifique

Antibacterial Activity

The synthesized compound has demonstrated appreciable antibacterial properties. It shows action against typical infections, making it a potential candidate for combating bacterial pathogens . Further studies could explore its efficacy against specific bacterial strains and mechanisms of action.

Antitubercular Activity

In addition to antibacterial effects, this compound also exhibits antitubercular properties. Investigating its activity against Mycobacterium tuberculosis and related strains could provide valuable insights for tuberculosis treatment .

Inhibition of Enoyl ACP Reductase

Enoyl ACP reductase is a crucial enzyme involved in fatty acid biosynthesis. The synthesized compound inhibits this enzyme, suggesting its potential as an antimicrobial agent . Researchers could explore its specificity, binding affinity, and structural interactions with the enzyme.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is essential for nucleotide synthesis and cell growth. The compound also inhibits DHFR, indicating its relevance in antimicrobial strategies . Further investigations could focus on its binding mode and selectivity toward DHFR.

Future Therapeutic Possibilities

Given its pronounced docking properties and biological activity, this compound holds promise for therapeutic applications in the biological and medical sciences . Researchers may explore its potential as a drug candidate, considering its dual inhibition of key enzymes.

ADMET Studies

To advance its development, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential. These investigations will inform its pharmacokinetics and safety profile .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-12(14-4-8-16-5-1-2-6-16)11-10-15-17-7-3-9-19-13(11)17/h1-2,5-6,10H,3-4,7-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNMDGNMISFSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCCN3C=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)

![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)

![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2732031.png)

![1-[(4-Fluorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2732037.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)

![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)